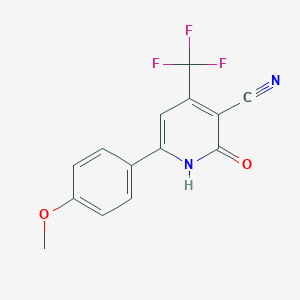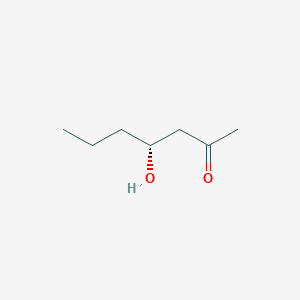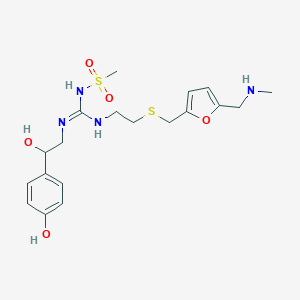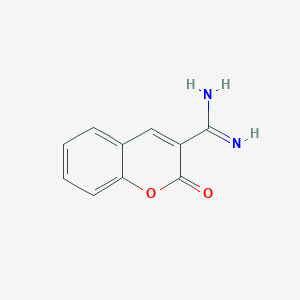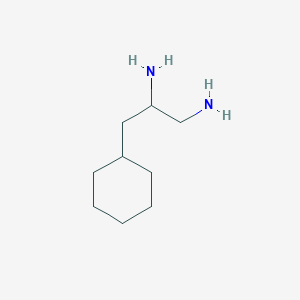
3-Cyclohexylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylpropane-1,2-diamine is an organic compound that belongs to the class of diamines. It is commonly used in the synthesis of various organic compounds and has numerous applications in scientific research.
Mechanism Of Action
The mechanism of action of 3-Cyclohexylpropane-1,2-diamine is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of two amino groups. It can also act as a chelating agent due to the presence of two nitrogen atoms.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Cyclohexylpropane-1,2-diamine have not been extensively studied. However, it has been reported to exhibit low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Cyclohexylpropane-1,2-diamine in lab experiments is its high yield in the synthesis of various organic compounds. It also exhibits good solubility in various solvents. However, one of the limitations is its high cost compared to other diamines.
Future Directions
There are numerous future directions for the use of 3-Cyclohexylpropane-1,2-diamine in scientific research. One of the areas of interest is its use as a chiral auxiliary in asymmetric synthesis. Another area of interest is its use as a building block in the synthesis of new polymeric materials with unique properties. Furthermore, the synthesis of new metal complexes using 3-Cyclohexylpropane-1,2-diamine as a ligand is an area of interest for future research.
Conclusion:
In conclusion, 3-Cyclohexylpropane-1,2-diamine is an important organic compound that has numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Cyclohexylpropane-1,2-diamine in various fields of study.
Synthesis Methods
The synthesis of 3-Cyclohexylpropane-1,2-diamine can be achieved through various methods. One of the most commonly used methods is the reaction of cyclohexylamine and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction yields 3-Cyclohexylpropane-1,2-diamine as the main product. Another method involves the reduction of 3-Cyclohexylpropanenitrile using hydrogen gas and a nickel catalyst.
Scientific Research Applications
3-Cyclohexylpropane-1,2-diamine has numerous applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as polyamides, polyurethanes, and dendrimers. It is also used as a ligand in the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis. Furthermore, 3-Cyclohexylpropane-1,2-diamine has been used in the synthesis of anti-cancer drugs such as N-(3-Cyclohexylpropyl)-N'-[2-(dimethylamino)ethyl]urea.
properties
CAS RN |
128833-92-1 |
|---|---|
Product Name |
3-Cyclohexylpropane-1,2-diamine |
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
3-cyclohexylpropane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c10-7-9(11)6-8-4-2-1-3-5-8/h8-9H,1-7,10-11H2 |
InChI Key |
MDSKGSOOZVKZMD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC(CN)N |
Canonical SMILES |
C1CCC(CC1)CC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

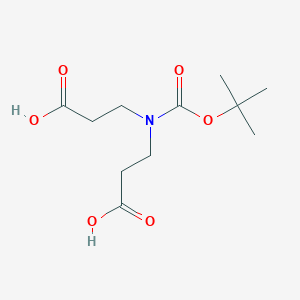


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
